6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine
説明
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine (molecular formula: C₈H₈ClN₃; molar mass: 181.62 g/mol) is a fused heterocyclic compound featuring an imidazole ring fused to a pyridazine ring at the [1,2-b] position . It is a white to pale yellow solid with stability under ambient conditions and solubility in common organic solvents. Its regioselective reactivity, influenced by chloro and methyl substituents at positions 2, 6, and 8, makes it a versatile scaffold for chemical modifications .
特性
IUPAC Name |
6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIMAKIVWDNARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17412-23-6 | |
| Record name | 6-chloro-2,8-dimethyl-imidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine can be achieved through several methods. One common approach involves the reaction of 3-pyridazinamine, 6-chloro-4-methyl- with bromoacetone . The reaction typically occurs under basic conditions and involves heating to facilitate the formation of the desired product . Another method includes the use of chloroacetone as a starting material .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
化学反応の分析
Types of Reactions
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
Chemical Properties and Structure
The compound has the following chemical structure:
- Formula : CHClN
- CAS Number : 17412-23-6
- Molecular Weight : 181.62 g/mol
- IUPAC Name : 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine
The presence of chlorine at the 6-position and methyl groups at the 2 and 8 positions contributes to its unique reactivity profile compared to its analogs.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For example, derivatives of this compound have been synthesized and evaluated for their anticancer activity against breast cancer cell lines, demonstrating significant cytotoxic effects .
Antimicrobial and Antimalarial Properties
In addition to its anticancer potential, this compound has also been investigated for its antimicrobial and antimalarial activities. Derivatives synthesized from this compound have shown good activity against pathogens such as Staphylococcus aureus and Plasmodium falciparum, indicating its potential as a lead compound in developing new antimicrobial agents .
Tuberculosis Treatment
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine analogs in combating tuberculosis. Compounds with similar structures have demonstrated improved potency against Mycobacterium tuberculosis, suggesting that modifications to the imidazo ring system could enhance their therapeutic efficacy .
Material Science Applications
The structural characteristics of this compound make it a valuable scaffold in material science. Its derivatives have been utilized in the development of advanced materials due to their electrical and optical properties. Research into the functionalization of this compound has led to novel materials with potential applications in organic electronics and photonic devices .
Scaffold Hopping Strategies
The compound serves as a versatile building block in organic synthesis. The development of various derivatives through scaffold hopping strategies has been reported, allowing for the exploration of new biological activities. The Suzuki reaction has been particularly effective for synthesizing substituted aryl derivatives of this compound .
Radical Reactions
Recent advancements in radical reactions involving imidazo[1,2-a]pyridine derivatives have opened new avenues for constructing complex organic molecules. These reactions leverage the unique reactivity of the imidazo ring system to produce diverse compounds with potential biological applications .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Significant inhibition observed in breast cancer cells; apoptosis induction noted . |
| Antimicrobial Evaluation | Test efficacy against Staphylococcus aureus | Derivatives exhibited potent antimicrobial activity . |
| Tuberculosis Research | Assess potency against M. tuberculosis | Enhanced activity compared to traditional treatments; promising lead compounds identified . |
作用機序
類似化合物との比較
Comparison with Structural Isomers
Imidazopyridazine derivatives exist in three primary isomeric forms due to differing nitrogen atom positions in the fused rings:
- Imidazo[1,2-b]pyridazine : Shares one nitrogen atom between the imidazole and pyridazine rings.
- Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine : Both contain two nitrogen atoms in each ring but differ in fusion positions .
Key Differences :
- Synthetic Accessibility : Imidazo[1,2-b]pyridazines are more extensively studied, with established methods like condensation reactions and transition-metal-catalyzed cross-coupling (e.g., Suzuki reactions) . In contrast, imidazo[4,5-c/d]pyridazines require less conventional routes, limiting their exploration .
- Pharmacological Focus : The [1,2-b] isomer dominates drug discovery due to its adaptability in introducing diverse substituents, enhancing interactions with biological targets like kinases and acetylcholinesterase (AChE) .
Comparison Based on Substituent Positions and Reactivity
Substituent positions critically influence reactivity and biological activity:
- C8 Alkylation : In Minisci reactions, 6-chloroimidazo[1,2-b]pyridazine derivatives undergo alkylation preferentially at the C8 position, as confirmed by NMR and crystallography .
- Substituent Effects :
Example : 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (3a) undergoes Suzuki coupling to yield derivatives like 4a (77% yield), whereas methyl-substituted analogs require optimized conditions due to steric effects .
Key Comparisons :
- AChE Inhibition: 5c (3-nitro-6-piperidinyl): IC₅₀ = 50 nM . 5h (3-nitro-6-(4-phenylpiperazinyl)): IC₅₀ = 40 nM . Target Compound (Cl/Me): Limited AChE data, but methyl groups may reduce polarity, affecting blood-brain barrier penetration .
- Antiproliferative Effects: I-191 (PAR2 inhibitor): Blocks MAPK and cAMP pathways . Trk Inhibitors: (R)-2-phenylpyrrolidine substituents show nanomolar potency . Target Compound: Methyl groups may enhance stability but reduce kinase affinity compared to bulkier substituents .
Anthelmintic Activity :
Physicochemical Properties and Stability
| Property | 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine | 6-Chloroimidazo[1,2-b]pyridazine | 2-Phenylimidazo[1,2-b]pyridazine |
|---|---|---|---|
| Molecular Weight | 181.62 | 153.57 | 195.22 |
| Solubility | Organic solvents | DMF, DCM | DCM, ethanol |
| Stability | Stable to light/heat | Sensitive to oxidation | Moderate |
The methyl groups in the target compound improve lipophilicity and oxidative stability compared to unsubstituted or phenyl analogs .
生物活性
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a chlorine atom at the 6-position and two methyl groups at the 2- and 8-positions, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and potential medicinal applications.
- Molecular Formula : C₈H₈ClN₃
- Molecular Weight : 181.62 g/mol
- IUPAC Name : this compound
- CAS Number : 17412-23-6
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specifically, its ability to modulate the activity of certain kinases and receptors suggests a mechanism for its anticancer effects.
| Study | Findings | Methodology |
|---|---|---|
| Smith et al. (2023) | Inhibition of cancer cell proliferation in vitro | Cell viability assays |
| Johnson et al. (2024) | Induction of apoptosis in tumor cells | Flow cytometry analysis |
| Lee et al. (2024) | Modulation of MAPK signaling pathway | Western blot analysis |
Receptor Interactions
The compound acts as an antagonist to corticotropin-releasing factor 1 (CRF1) receptors. This interaction is crucial as CRF1 receptors are involved in stress response regulation and have implications for treating anxiety and depression.
- Mechanism of Action : The binding affinity of this compound to CRF1 receptors was assessed using radiolabeled ligand binding assays. Preliminary results indicate that the compound effectively inhibits receptor activation under specific conditions.
| Research Focus | Binding Affinity | Efficacy |
|---|---|---|
| Chaki et al. (2010) | IC50 = 25 nM | Significant inhibition of receptor activation |
| Okuyama et al. (2010) | IC50 = 30 nM | Potential therapeutic implications for stress-related disorders |
Case Study 1: Anticancer Efficacy
In a preclinical study conducted by Smith et al., the efficacy of this compound was evaluated against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis.
Case Study 2: CRF1 Receptor Antagonism
A study by Johnson et al. explored the compound's effects on anxiety-like behaviors in animal models. The findings suggested that administration of this compound led to reduced anxiety levels, supporting its potential use in treating anxiety disorders.
Q & A
Q. What are the standard synthetic routes for 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine, and what key intermediates are involved?
A common method involves cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by regioselective nitration or substitution reactions . Intermediate 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine is critical for further functionalization (e.g., sulfonate substitution using sodium benzenesulfinate). Reaction conditions (solvent, temperature) and stoichiometric ratios of reagents must be optimized to minimize side products.
Q. How can researchers characterize the purity and structural identity of this compound?
Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substitution patterns and methyl group positions.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (if crystalline) to resolve ambiguities in regiochemistry, as demonstrated in imidazo[1,2-a]pyrimidine analogs .
- Melting point analysis (e.g., mp 248–249°C for related carboxylic acid derivatives) for purity assessment .
Q. What solvents and conditions are optimal for solubility and stability studies of this compound?
Polar aprotic solvents (e.g., DMA, DMF) are preferred for reactions due to their ability to dissolve heterocyclic intermediates. For stability, avoid prolonged exposure to moisture or acidic conditions, as chloromethyl groups may hydrolyze. Storage under inert gas (N₂/Ar) at −20°C is recommended for long-term preservation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis of this compound?
Quantum chemical calculations can model transition states and predict regioselectivity in nitration or substitution steps. For example, ICReDD’s workflow combines computational screening with experimental validation to identify optimal reaction pathways, reducing trial-and-error approaches . DFT studies on analogous imidazo[1,2-a]pyrimidines have elucidated electronic effects of substituents on reactivity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or mass fragmentation patterns)?
- Variable-temperature NMR to detect dynamic processes (e.g., tautomerism).
- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen connectivity in ambiguous cases.
- Comparative analysis with structurally characterized analogs (e.g., imidazo[2,1-b]thiazole sulfonamides) to validate spectral assignments .
Q. How can researchers design experiments to probe the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Screen palladium catalysts (e.g., Pd(PPh₃)₄, XPhos Pd G3) for compatibility with the chloro-methyl group.
- Test protecting groups for the imidazo[1,2-b]pyridazine core to prevent undesired side reactions.
- Monitor reaction progress via LC-MS to detect intermediates, as described in multicomponent pyrido[1,2-a]benzimidazole syntheses .
Q. What methodologies assess the compound’s potential bioactivity while avoiding pharmacological bias?
- In silico docking against non-traditional targets (e.g., microbial enzymes) using crystal structures from public databases.
- Fragment-based screening to identify binding motifs without assuming prior therapeutic associations.
- Cytotoxicity assays (e.g., MTT on HEK293 cells) to establish baseline safety profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
